3-(3,4-dihydroisoquinolin-2(1H)-yl)-N-(m-tolyl)azetidine-1-carboxamide
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Description
3-(3,4-dihydroisoquinolin-2(1H)-yl)-N-(m-tolyl)azetidine-1-carboxamide is a useful research compound. Its molecular formula is C20H23N3O and its molecular weight is 321.424. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Activities
Research has been conducted on the synthesis of various azetidinone analogues and their potential biological activities. For instance, azetidinone derivatives have been synthesized and tested for their antimicrobial activity against bacterial and fungal strains as well as in vitro antituberculosis activity against Mycobacterium tuberculosis (Chandrashekaraiah et al., 2014). Such studies are crucial for designing new antibacterial and antituberculosis compounds.
Antitumor and Cytotoxic Activities
The synthesis of derivatives like 7-oxo-7H-dibenz[f,ij]isoquinoline and 7-oxo-7H-benzo[e]perimidines, bearing cationic side chains from aminoanthraquinones, has shown promising cytotoxic activities. These compounds exhibited growth delays against in vivo subcutaneous colon 38 tumors in mice, indicating their potential as antitumor agents (Bu et al., 2001).
Antibacterial Agents
A series of 7-azetidinylquinolones has been synthesized and evaluated for their antibacterial properties. These compounds, featuring various substituents, have shown significant activity against Gram-positive and Gram-negative bacteria. The stereochemistry of azetidine and oxazine rings was found to be critical for increasing in vitro activity and oral efficacy (Frigola et al., 1995).
Synthetic Methods and Spectral Characterization
The development of synthetic methods and spectral characterization of new compounds is essential for advancing scientific research applications. For example, the synthesis of new tetrahydro[1,3]oxazinothieno[2,3-c]isoquinoline and its pyrimidine derivatives has been explored, highlighting the potential to investigate their pharmacological activities in the future (Zaki et al., 2017).
Mass Spectrometric Studies
Mass spectrometric studies have provided insights into the dissociation pathways of protonated isoquinoline-3-carboxamides, offering powerful analytical tools for the establishment of screening procedures for model HIF-stabilizers and their potential metabolites in clinical, forensic, and sports drug testing (Beuck et al., 2009).
Properties
IUPAC Name |
3-(3,4-dihydro-1H-isoquinolin-2-yl)-N-(3-methylphenyl)azetidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O/c1-15-5-4-8-18(11-15)21-20(24)23-13-19(14-23)22-10-9-16-6-2-3-7-17(16)12-22/h2-8,11,19H,9-10,12-14H2,1H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIACHUMZNKBLER-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)N2CC(C2)N3CCC4=CC=CC=C4C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.